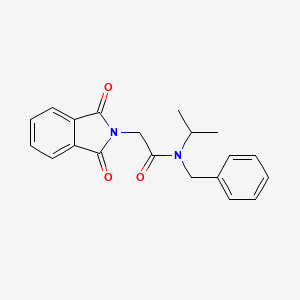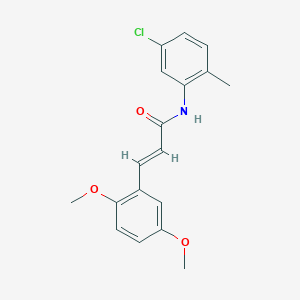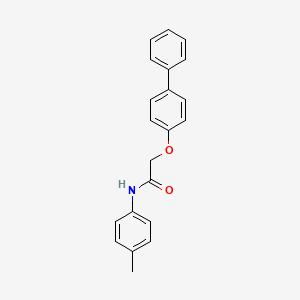
5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of the 2(5H)-furanone family, known for their diverse chemical and biological properties. While specific research on 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is limited, studies on similar furanones provide insights into their characteristics and applications.
Synthesis Analysis
The synthesis of 2(5H)-furanones typically involves reactions with various organic compounds. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a related compound, was achieved in THF solution and characterized by various spectroscopic techniques (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of 2(5H)-furanones is characterized by the presence of a furanone ring, often substituted with various functional groups. In a similar compound, the molecular structure was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanones, including 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, can undergo various chemical reactions due to their reactive functional groups. For instance, 5-arylidene-2(5H)-furanones were synthesized and evaluated for cytotoxicity, showing that the introduction of halogen atoms or nitro groups increased their cytotoxicity (Seong-Cheol Bang et al., 2004).
科学的研究の応用
Synthesis and Bioactivity
- Furanone derivatives have been synthesized and evaluated for their bactericidal bioactivity, showing good inhibitory activities against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Zhang Cai-ling, 2008).
- The cytotoxicity of 5-arylidene-2(5H)-furanone derivatives against various cancer cell lines has been explored, demonstrating the potential of halogen atoms or nitro groups at aromatic rings to increase cytotoxicity, indicating their promise for cancer treatment applications (Seong-Cheol Bang et al., 2004).
Chemical Reactions and Properties
- Diels–Alder reactions involving furan derivatives have been studied for their potential in creating novel compounds through cycloaddition reactions, showcasing the versatility of furanones in synthetic organic chemistry (M. Alves et al., 2001).
- Crown-containing furanone derivatives exhibit tautomeric behavior and have been investigated for their complexing properties with alkali and alkali-earth metal cations, suggesting their use as fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Material Science and Structural Analysis
- The crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone has been determined, providing insight into the structural properties of furanone derivatives, which can inform the design of materials with specific characteristics (Wang Zhao-yang, 2012).
Potential for New Synthesis Pathways
- Research on the synthesis of polyhydroxyindolizidines from 4-octulose derivatives, involving reactions with furanoid isomers, demonstrates the role of furanone derivatives in the synthesis of complex organic molecules with potential biological activity (I. Izquierdo et al., 1999).
特性
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-11-2-3-12(9-16(11)20(22)23)8-14-10-17(24-18(14)21)13-4-6-15(19)7-5-13/h2-10H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROZSLJPRVSIH-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)




![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)